

Molibresib (GSK525762): A Technical Guide to its Discovery and Chemical Synthesis

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Abstract

Molibresib (also known as GSK525762 or I-BET-762) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of Molibresib. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the scientific journey of this significant epigenetic modulator. The document includes a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Rationale

The discovery of Molibresib was driven by the growing understanding of the role of epigenetic regulation in cancer. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic "readers" that recognize acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes such as c-MYC.[1][4][5] Dysregulation of BET protein activity has been implicated in a variety of malignancies, making them a compelling therapeutic target.[1][4]

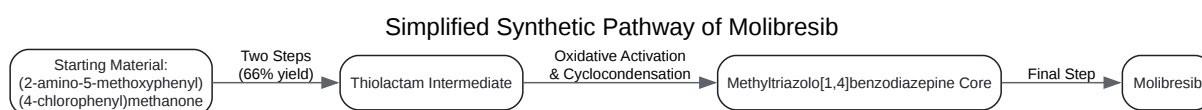
Molibresib was identified as a potent pan-BET inhibitor that competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin.[3][5] This

action disrupts the transcription of BET-dependent genes, leading to the suppression of oncogenic pathways and subsequent inhibition of cancer cell growth.[1][5] Preclinical studies demonstrated its antitumor activity in various solid and hematologic malignancy models, which paved the way for its clinical development.[1][6]

Chemical Synthesis

The chemical synthesis of Molibresib has been described as a concise and efficient four-step process, starting from the commercially available ketone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone.[7][8] A key feature of the synthesis is the novel oxidative activation of a thiolactam intermediate.[7][8] This method allows for the mild and stereocenter-preserving formation of the methyltriazolo[1,4]benzodiazepine core of Molibresib.[7][8] The overall process has been successfully scaled up, yielding a significant quantity of the final product with high enantiomeric excess.[7]

Synthetic Scheme Overview



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Caption: A high-level overview of the four-step synthesis of Molibresib.

Detailed Synthetic Protocol (Representative)

While the full, detailed experimental protocol from the primary literature may require subscription access, a representative protocol based on the published information is provided below.

Step 1 & 2: Formation of the Thiolactam Intermediate

The synthesis begins with the commercially available (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone. Through a two-step sequence, this starting material is converted into a key thiolactam intermediate. This process is reported to have a 66% yield.[7]

Step 3: Oxidative Activation and Cyclocondensation to form the Triazolobenzodiazepine Core

A novel oxidative activation of the thiolactam is employed. This is proposed to proceed through a sulfenic acid intermediate.^{[7][8]} This reactive intermediate then undergoes substitution by acetylhydrazide, followed by an acid-catalyzed cyclocondensation to form the methyltriazolo^[1]^[9]benzodiazepine core structure.^{[7][8]} A key advantage of this method is the mild reaction conditions, which prevent the racemization of the sensitive stereocenter.^{[7][8]} Peracetic acid has been utilized as the oxidant in a scaled-up version of this reaction.^[7]

Step 4: Final Assembly of Molibresib

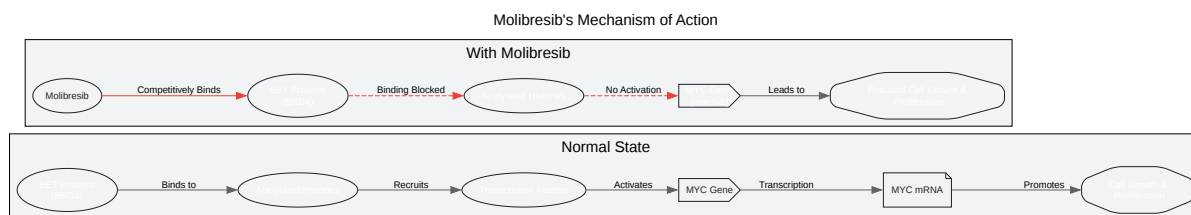
The final step involves the elaboration of the triazolobenzodiazepine core to yield Molibresib.

This concise, four-step synthesis has been reported to provide Molibresib in an overall yield of 41% from the initial ketone starting material, with an enantiomeric excess of over 99.9%.^[7]

Mechanism of Action

Molibresib functions as a competitive inhibitor of the BET family of proteins, with a high affinity for the tandem bromodomains of BRD2, BRD3, and BRD4.^[9] By mimicking acetylated histones, Molibresib occupies the acetyl-lysine binding pocket of BET proteins, preventing their association with chromatin.^{[5][9]}

This displacement from chromatin has profound effects on gene transcription. One of the most critical downstream consequences is the suppression of the MYC oncogene, a key driver of cell proliferation and survival in many cancers.^{[1][4]} The inhibition of BET proteins leads to a reduction in c-MYC expression and its transcriptional downstream effects, ultimately resulting in antitumor activity.^[1]



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